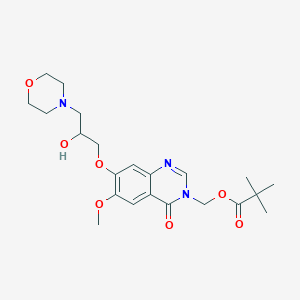
7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 6-position can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Pivaloyloxymethyl Group: This step involves the protection of the hydroxyl group using pivaloyl chloride in the presence of a base like pyridine.
Formation of the Morpholinopropoxy Side Chain: This is typically achieved through nucleophilic substitution reactions where the morpholine ring is introduced via reaction with epichlorohydrin followed by ring-opening with morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or receptor modulators. The quinazolinone core is known for its biological activity, making it a promising candidate for drug discovery.
Medicine
In medicine, this compound and its derivatives can be investigated for their therapeutic potential. Quinazolinone derivatives have been studied for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with desired characteristics.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(8-(2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylnicotinamide
- ®-N-(8-(2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylnicotinamide
Uniqueness
Compared to similar compounds, 7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups. The presence of the pivaloyloxymethyl group provides additional stability and lipophilicity, which can enhance its biological activity and pharmacokinetic properties.
Properties
CAS No. |
401811-82-3 |
|---|---|
Molecular Formula |
C22H31N3O7 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[7-(2-hydroxy-3-morpholin-4-ylpropoxy)-6-methoxy-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H31N3O7/c1-22(2,3)21(28)32-14-25-13-23-17-10-19(18(29-4)9-16(17)20(25)27)31-12-15(26)11-24-5-7-30-8-6-24/h9-10,13,15,26H,5-8,11-12,14H2,1-4H3 |
InChI Key |
ASISYBZCMDZLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=NC2=CC(=C(C=C2C1=O)OC)OCC(CN3CCOCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















